CID 78062339 is a chemical compound with specific characteristics and applications in scientific research. It is cataloged in the PubChem database, which provides a comprehensive overview of its properties, synthesis methods, and potential uses. The compound's molecular formula is , indicating a structure that includes carbon, hydrogen, fluorine, and silicon atoms. This compound is classified under organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
The synthesis of CID 78062339 typically involves several chemical reactions that utilize various precursors. The general synthetic routes may include:
The synthesis process often requires specific conditions such as controlled temperature and pressure to optimize yield and purity. Advanced techniques such as high-pressure reactors or continuous flow systems may be employed to facilitate the reaction and improve efficiency.
The molecular structure of CID 78062339 can be represented by its canonical SMILES notation: C(C(C(C(C(C(C(C(C(F)(F)(F)(F)(F)(F)(F)(F)(F)C)C)C)C)C)C)C)C)C. This notation indicates a complex arrangement of carbon chains with multiple fluorinated groups attached.
InChI=1S/C9H12F9Si/c1-6(2,3)4(5(10,11)12)7(8(13,14)15)9(16,17)18/h1-5HCID 78062339 can undergo various chemical reactions typical for organofluorine compounds:
The choice of reagents and reaction conditions is crucial for achieving desired products. Common reagents include strong acids or bases, oxidizing agents, and catalysts. The specific conditions such as solvent choice and temperature must be optimized to enhance reaction efficiency.
The mechanism of action for CID 78062339 involves its interaction with biological targets at the molecular level. This compound may modulate biological pathways by binding to specific receptors or enzymes, leading to various therapeutic effects. The exact pathways affected depend on the structural characteristics of the compound and its concentration in biological systems.
CID 78062339 has several scientific uses:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: